5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
5’-Fluoro-2’-methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-2’-methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the nitro group, the compound can undergo electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid can be used for nitration reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Reduction: The reduction of the nitro group forms 5’-Fluoro-2’-methoxy-3’-amino-[1,1’-biphenyl]-3-carboxylic acid.
Oxidation: The oxidation of the methoxy group forms 5’-Fluoro-2’-hydroxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid.
Scientific Research Applications
5’-Fluoro-2’-methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 5’-Fluoro-2’-methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s binding affinity to certain proteins. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzoic acid: Similar in structure but lacks the biphenyl moiety.
4-Fluoro-2-methoxy-5-nitrobenzoic acid: Similar functional groups but different positioning on the benzene ring.
Uniqueness
5’-Fluoro-2’-methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure, which provides additional stability and potential for diverse chemical reactions
Properties
IUPAC Name |
3-(5-fluoro-2-methoxy-3-nitrophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-11(6-10(15)7-12(13)16(19)20)8-3-2-4-9(5-8)14(17)18/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZIVMYTHZWCDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])F)C2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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